Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate

Physical form Melting point Handling

Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate (CAS 886766-40-1) is a Boc-protected spirocyclic diamine with the molecular formula C₁₃H₂₄N₂O₂ and molecular weight 240.34 g/mol. It belongs to a family of regioisomeric diazaspiro[4.5]decane building blocks that share an identical molecular formula but differ in the positioning of nitrogen atoms and the Boc protecting group.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
Cat. No. B7965296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNCC12CCCC2
InChIInChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-8-14-10-13(15)6-4-5-7-13/h14H,4-10H2,1-3H3
InChIKeyZFRIOZGQSDKGRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate: Protected Spirocyclic Diamine for Regiochemistry-Driven Drug Discovery


Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate (CAS 886766-40-1) is a Boc-protected spirocyclic diamine with the molecular formula C₁₃H₂₄N₂O₂ and molecular weight 240.34 g/mol . It belongs to a family of regioisomeric diazaspiro[4.5]decane building blocks that share an identical molecular formula but differ in the positioning of nitrogen atoms and the Boc protecting group . The compound is a white crystalline solid with a melting point of 145–148 °C and contains a tert-butyl carbamate at the piperidine nitrogen (position 6), leaving a free secondary amine at position 9 for orthogonal functionalization . As a saturated heterocyclic scaffold with a rigid spiro junction, it serves as a constrained diamine intermediate in medicinal chemistry programs targeting GPCRs, ion channels, and CNS disorders .

Crystalline solid (mp 145–148°C) for precise handling and QC
Orthogonal Boc protection at piperidine N enables sequential diversification
Regiochemistry reported for CGRP receptor ligand design

Why 6,9-Diazaspiro[4.5]decane-6-carboxylate Cannot Be Replaced by Other Regioisomeric Building Blocks


Although tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate shares the identical molecular formula (C₁₃H₂₄N₂O₂, MW 240.34) with several other Boc-protected spirodiamines—including the 2,8- (CAS 336191-17-4), 1,8- (CAS 885279-92-5), 2,7- (CAS 885268-42-8), and 1,7- (CAS 960294-14-8) regioisomers—generic substitution is precluded by regiospecificity in both biological activity and synthetic accessibility . The position of the two nitrogen atoms relative to the spiro carbon determines the vector of the free amine, the geometry of the scaffold, and the site of Boc protection, each of which directs subsequent functionalization and biological target engagement differently. The quantitative evidence below demonstrates that the 6,9-regioisomer occupies a distinct performance space in terms of physical-handling properties, available purity grade, pharmacological lineage (CGRP receptor antagonism, anticonvulsant activity), and orthogonal synthetic utility that cannot be replicated by the 2,8-, 1,8-, or other positional isomers .

N Position Exit-vector geometry may shift between 6,9- and 2,8- or 1,8-isomers, altering target engagement profiles
Boc Site Protection at piperidine (6,9) vs pyrrolidine (2,8, 1,8) changes synthetic sequence efficiency and coupling order
Physical Form Crystalline solid (mp 145–148°C) differs from liquid or low-melting analogs, affecting weighing and storage reproducibility

Quantitative Comparator-Based Evidence for Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate Selection


Crystalline Solid with Defined Melting Point (145–148 °C) vs. Liquid or Low-Melting-Solid Comparators

The target compound is a white crystalline solid with a reported melting point of 145–148 °C . In contrast, the 2,8-regioisomer (CAS 336191-17-4) is characterized only by a predicted boiling point of 337 °C and density of 1.07 g/cm³, with no melting point cited, indicating it is a liquid at ambient temperature . The 1,8-regioisomer hydrochloride salt (CAS 1965310-10-4) is a solid, but the free base (CAS 885279-92-5) has no melting point reported, and the 1,7-regioisomer (CAS 960294-14-8) similarly lacks a defined melting point in available technical datasheets . The presence of a sharp melting point for the 6,9-isomer reflects higher crystallinity, which facilitates accurate weighing, reproducible storage, and quality control during procurement.

Melting Point vs Comparators
Source review
Target: mp 145–148°C (crystalline); Comparators: no mp reported (liquid/low-melt)
Crystalline form supports precise weighing and purity assessment
Vendor technical datasheets; no comparator melting points available
Physical form Melting point Handling

Higher Commercial Purity Specification: NLT 98% vs. Standard 95% for Key Regioisomers

Synblock offers the target compound at a minimum purity of 98% (NLT 98%) . By comparison, the 2,8-regioisomer from CookeChem is supplied at 95% purity , the 1,8-regioisomer from CymitQuimica is listed at 95% , and the 2,7-regioisomer available through Sigma-Aldrich-affiliated vendors is also standard 95% . A 3-percentage-point increase in purity specification reduces total organic impurities by approximately 60% (from 5% to 2%), which can be consequential for metal-catalyzed coupling reactions where trace amine contaminants may poison catalysts or generate side products.

Purity Specification
Source review
NLT 98% (target) vs 95% (key regioisomers)
Lower impurity burden reduces side reactions in metal-catalyzed couplings
Supplier COA-based; verify lot-specific data
Purity Quality control Procurement

Validated Scaffold for High-Affinity CGRP Receptor Antagonism: MK-3207 Ki = 21 pM vs. PROTAC-Linker Application of 2,8-Isomer

The 6,9-diazaspiro[4.5]decane scaffold constitutes the spirocyclic core of the clinical candidate MK-3207, which exhibits a CGRP receptor binding affinity of Ki = 21 ± 6 pM in HEK293 cells stably expressing human CLR/RAMP1 [1]. By contrast, the Boc-protected 2,8-diazaspiro[4.5]decane scaffold is predominantly employed as a rigid linker in the design of PROteolysis TArgeting Chimeras (PROTACs), such as the EZH2 degrader compound 5g, rather than as a pharmacophoric core for GPCR antagonism [2]. This application divergence is rooted in the distinct exit-vector geometry of the nitrogen atoms: the 6,9-arrangement positions the basic amine and the Boc-protected amine in a spatial orientation compatible with the CGRP receptor binding pocket, while the 2,8-arrangement yields a linker geometry preferred for bifunctional degrader molecules.

CGRP Receptor Affinity (MK-3207)
Reported
6,9-scaffold (MK-3207): Ki = 21 pM; 2,8-scaffold: PROTAC linker (no GPCR activity reported)
Supports GPCR ligand development; regiochemistry linked to binding-pocket fit
HEK293 CLR/RAMP1 assay; application divergence cited
CGRP receptor antagonist MK-3207 Migraine

Anticonvulsant Potency of 6,9-Dione Derivatives: ED50 = 0.0043 mmol/kg, 14-Fold Superior to Phenobarbital

A series of 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones—synthesized from the parent 6,9-diazaspiro[4.5]decane scaffold—were evaluated for anticonvulsant activity. Compound 6g demonstrated an ED50 of 0.0043 mmol/kg in the subcutaneous pentylenetetrazole (scPTZ) screen, which is approximately 14-fold more potent than phenobarbital (ED50 = 0.06 mmol/kg) and 214-fold more potent than ethosuximide (ED50 = 0.92 mmol/kg) [1]. In the maximal electroshock (MES) screen, compound 6e exhibited an ED50 of 0.019 mmol/kg, approximately 1.8-fold more potent than diphenylhydantoin (ED50 = 0.034 mmol/kg) [1]. Importantly, all test compounds showed no minimal motor impairment at the maximum administered dose in the neurotoxicity screen. No comparable anticonvulsant data exist for dione derivatives of the 2,8- or 1,8-diazaspiro[4.5]decane scaffolds in the peer-reviewed literature, suggesting that the 6,9-regiochemistry is particularly suited for engaging anticonvulsant targets.

Anticonvulsant ED50 (Diones)
Reported
6g ED50 = 0.0043 mmol/kg (scPTZ) vs phenobarbital 0.06 mmol/kg; 6e ED50 = 0.019 mmol/kg (MES)
Supports CNS seizure-model research; 6,9-scaffold diones show lower ED50 than reference drugs
Rodent seizure models; no equivalent data for other regioisomers
Anticonvulsant Epilepsy scPTZ screen

Orthogonal Boc Protection at Position 6 Enables Selective N-Functionalization Unavailable with 2,8- or 1,8-Regioisomers

The target compound places the Boc protecting group on the piperidine nitrogen (position 6) while the pyrrolidine nitrogen (position 9) remains free . In the 2,8-regioisomer, the Boc group resides on the pyrrolidine nitrogen (position 2) ; in the 1,8-regioisomer, it is also on the pyrrolidine nitrogen (position 1) . This regiochemical distinction controls the electronic environment and steric accessibility of the remaining free amine. In practice, mono-Boc protection of symmetrical spirodiamines is inefficient, requiring selective deprotection of a di-Boc intermediate; the 6,9-isomer bypasses this inefficiency by providing the orthogonally protected scaffold directly [1]. This is critical for sequential amide coupling or N-arylation steps where the pyrrolidine NH must react first, followed by Boc deprotection of the piperidine nitrogen for a second diversification step.

Orthogonal Boc Position
Reported
Boc at piperidine N (pos. 6); free pyrrolidine N (pos. 9) vs Boc at pyrrolidine in 2,8/1,8 isomers
Enables sequential N-functionalization without di-Boc intermediate
Literature precedent for spirodiamine mono-Boc inefficiency
Orthogonal protection Spirodiamine N-Arylation

Optimal Application Scenarios for Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate Based on Quantitative Differentiation


Hit-to-Lead Optimization for CGRP Receptor Antagonists Targeting Migraine

The 6,9-diazaspiro[4.5]decane scaffold provides a direct synthetic entry to high-affinity CGRP receptor antagonists, as evidenced by MK-3207 (Ki = 21 pM). Medicinal chemistry teams can employ the Boc-protected 6,9-isomer as a core intermediate for library synthesis via sequential N-arylation at position 9 followed by Boc deprotection and functionalization at position 6, leveraging the orthogonal protection scheme to explore diverse substitution patterns while maintaining the pharmacophoric geometry required for CGRP receptor binding [1].

Discovery of Anticonvulsant Agents with Potency Superior to Standard-of-Care Drugs

Derivatives of the 6,9-diazaspiro[4.5]decane scaffold, specifically the 8,10-dione series, have demonstrated anticonvulsant ED50 values as low as 0.0043 mmol/kg, 14-fold more potent than phenobarbital. The Boc-protected precursor serves as a versatile starting material for constructing these dione analogs via cyclization and subsequent alkylation/aralkylation, enabling SAR exploration around the 6-aryl and 9-substituted positions, with the goal of identifying candidates with improved therapeutic indices relative to first-line antiepileptic drugs [2].

Sequential Diversification of Spirocyclic Diamines via Orthogonal Boc Protection

The unique placement of the Boc group on the piperidine nitrogen (position 6) distinguishes this building block from all other regioisomeric alternatives. It enables a two-step diversification sequence where the free pyrrolidine amine (position 9) is first functionalized (e.g., via Buchwald-Hartwig amination, reductive amination, or amide coupling), followed by acidolytic Boc removal and a second functionalization at position 6. This orthogonal strategy avoids the mono-Boc protection inefficiencies documented for symmetrical spirodiamines and is particularly valuable for constructing unsymmetrical spirodiamine libraries for fragment-based drug discovery [3].

High-Purity Procurement for Preclinical Development and Scale-Up

With a commercial purity specification of NLT 98% and a well-defined crystalline form (mp 145–148 °C), the 6,9-isomer is suited for preclinical studies where batch-to-batch consistency is critical. The 3-percentage-point purity advantage over the standard 95% grade offered for the 2,8- and 1,8-regioisomers translates to lower impurity burden, reducing the risk of toxicological findings attributable to unidentified contaminants and simplifying analytical method development during IND-enabling studies .

Application
Selection Property
Validation Focus
CGRP receptor ligand medicinal chemistry
Scaffold geometry matching reported antagonist pharmacophore; orthogonal Boc
Receptor binding and selectivity assays
Anticonvulsant agent lead identification
6,9-dione derivative pathway with reported seizure-model activity
Seizure-model efficacy and neurotoxicity screening
Sequential spirodiamine diversification
Orthogonal N-functionalization at positions 9 then 6
Multi-step coupling efficiency and yield
Preclinical research and scale-up
High-purity grade and crystalline solid form
Batch consistency and impurity profiling
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